molecular formula C18H13BrN2O B5322008 4-BROMO-N'-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

4-BROMO-N'-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B5322008
M. Wt: 353.2 g/mol
InChI Key: BWCLUBIYAGZIIJ-UDWIEESQSA-N
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Description

4-BROMO-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a naphthyl group attached to the hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzohydrazide and naphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthyl oxides and benzohydrazide oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

4-BROMO-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-BROMO-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit or activate specific biological pathways. Additionally, the compound’s structure allows it to interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N’-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-BROMO-N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-BROMO-N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

4-BROMO-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of the naphthyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCLUBIYAGZIIJ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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